PF-06260933 is a small molecule inhibitor specifically targeting the mitogen-activated protein kinase kinase kinase 4, commonly referred to as MAP4K4. This compound has garnered attention in the field of cancer research due to its role in regulating various cellular processes, including cell migration, adhesion, and metabolic pathways. The inhibition of MAP4K4 by PF-06260933 has been linked to potential therapeutic applications in treating various types of cancer, particularly luminal breast cancer and other malignancies where MAP4K4 signaling is dysregulated.
PF-06260933 was developed as part of a series of compounds aimed at inhibiting MAP4K4 activity. It has been characterized in several studies that explore its biochemical properties and therapeutic potential. The compound is commercially available from suppliers such as MedchemExpress and Sigma-Aldrich, indicating its relevance in ongoing research and development efforts in medicinal chemistry and pharmacology .
PF-06260933 falls under the classification of small-molecule inhibitors. It specifically targets protein kinases, which are critical regulators of numerous signaling pathways involved in cell growth, differentiation, and survival. As a selective inhibitor of MAP4K4, it plays a significant role in modulating cellular responses to external stimuli.
The synthesis of PF-06260933 involves several chemical reactions that lead to the formation of the active compound. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general synthetic strategies for similar compounds typically include:
The synthesis may involve advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to optimize yields and reduce reaction times. These methods are particularly useful in medicinal chemistry for developing libraries of compounds.
PF-06260933 has a complex molecular structure that is essential for its biological activity. The compound's structure can be represented as follows:
The structural features include multiple aromatic rings and nitrogen-containing groups that contribute to its binding affinity for MAP4K4.
PF-06260933 primarily acts through competitive inhibition of MAP4K4, disrupting its interaction with ATP and subsequently inhibiting downstream signaling pathways involved in cell proliferation and survival.
In vitro studies have demonstrated that PF-06260933 effectively reduces MAP4K4 activity by altering its phosphorylation status, leading to decreased activation of downstream effectors such as YAP1 (Yes-associated protein 1), which is implicated in oncogenic signaling pathways .
The mechanism by which PF-06260933 exerts its effects involves several key steps:
Research indicates that inhibition of MAP4K4 by PF-06260933 leads to significant changes in cell behavior, including reduced focal adhesion dynamics and impaired collective migration in carcinoma cells .
Relevant analyses indicate that PF-06260933 maintains structural integrity under physiological conditions but may undergo metabolic transformations when administered in vivo .
PF-06260933 is primarily utilized in research settings to explore the role of MAP4K4 in various biological processes:
The compound's specificity for MAP4K4 makes it a valuable tool for dissecting complex signaling pathways involved in disease progression, providing insights that could lead to novel therapeutic strategies against cancer and other diseases associated with dysregulated kinase activity.
PF-06260933 (chemical name: 4-(3-(2H-1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-pyrazol-1-yl)benzenesulfonamide) achieves potent MAP4K4 inhibition through optimized interactions with the kinase's catalytic domain. The aminopyridine moiety forms a critical hydrogen bond with the aspartic acid residue at position 115 (D115) within the MAP4K4 ATP-binding pocket, while its chloro-phenyl group engages in hydrophobic interactions with the hinge region [1]. This binding configuration results in steric hindrance that prevents ATP binding and subsequent phosphorylation events. The compound demonstrates exceptional biochemical potency with an IC₅₀ of 3.7 nM against purified MAP4K4 kinase domain, though cellular potency is reduced (IC₅₀ = 160 nM) due to physiological factors including protein binding and cellular permeability [1]. Molecular dynamics simulations reveal that PF-06260933 binding stabilizes MAP4K4 in a closed conformation, restricting the activation loop mobility essential for substrate recognition [5]. This structural immobilization directly impairs the kinase's ability to phosphorylate downstream targets like MKK4, disrupting the JNK signaling axis observed in both cancer and neuronal models [2] [5].
Table 1: Structural Interactions Governing PF-06260933-MAP4K4 Binding
Compound Region | MAP4K4 Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Aminopyridine | D115 | Hydrogen bonding | Disrupts catalytic triad orientation |
Chloro-phenyl | Hydrophobic pocket | Van der Waals forces | Stabilizes closed conformation |
Central core | Hinge region | Hydrophobic stacking | Prevents ATP cofactor binding |
Sulfonamide | Solvent-exposed region | No direct interaction | Enhances solubility and bioavailability |
PF-06260933 exhibits significant cross-reactivity with structurally homologous kinases MAP4K6 (MINK1) and MAP4K7 (TNIK) due to >86% amino acid identity in their kinase domains. Kinase profiling assays demonstrate potent inhibition of MINK (IC₅₀ = 8 nM) and TNIK (IC₅₀ = 15 nM), which are phylogenetically classified within the same GCK-IV subfamily as MAP4K4 [5] [6]. This cross-reactivity is attributed to conservation of the catalytic aspartate residue (D131 in MINK, D136 in TNIK) that corresponds to D115 in MAP4K4, enabling identical hydrogen bonding with the aminopyridine moiety of PF-06260933 [8]. In neuronal models, this triple inhibition manifests as significant suppression of JNK-mediated phosphorylation events, particularly impacting GAP43 phosphorylation at Ser96 – a critical modification for neurite outgrowth [5]. The compound's ability to simultaneously inhibit this kinase triad (MAP4K4-MINK-TNIK) explains its profound effects on cytoskeletal dynamics observed in both cancer cell migration and neuronal development [5] [8].
Table 2: Inhibition Kinetics Across GCK-IV Kinase Family
Kinase Target | Alternative Name | IC₅₀ (nM) | Kinase Domain Homology vs. MAP4K4 | Functional Consequence of Inhibition |
---|---|---|---|---|
MAP4K4 | HGK/NIK | 3.7 | 100% | Disruption of JNK signaling, impaired cell migration |
MAP4K6 | MINK1 | 8 | 86.8% | Altered stress response pathways |
MAP4K7 | TNIK | 15 | 81.96% | Reduced actin cytoskeleton reorganization |
Comprehensive kinome screening using multiplexed inhibitor bead mass spectrometry (MIB-MS) reveals that PF-06260933 maintains remarkable selectivity at therapeutically relevant concentrations (≤1 μM). When profiled against 403 human kinases, the compound exhibits significant inhibition (>90% activity reduction) primarily limited to the GCK-IV subfamily members, with minimal off-target interactions [5]. However, at elevated concentrations (10 μM), PF-06260933 demonstrates moderate inhibition (40-60% activity reduction) of several kinases outside this subfamily, particularly dual leucine zipper kinase (DLK/MAP3K12) and members of the STE and CAMK kinase families [5] [9]. This off-target activity likely explains the compound's observed effects on stress-induced apoptosis pathways in neuronal systems, where DLK plays a critical regulatory role [9]. The selectivity profile positions PF-06260933 as a more specific probe than earlier pan-MAP4K inhibitors, though researchers must consider concentration-dependent effects when interpreting phenotypic outcomes in complex biological systems.
Table 3: Kinome-Wide Selectivity Profile of PF-06260933
Kinase Group | Representative Members | Inhibition at 1 μM | Inhibition at 10 μM | Functional Relevance |
---|---|---|---|---|
GCK-IV kinases | MAP4K4, MINK, TNIK | >90% | >95% | Primary intended targets |
STE kinases | STK24, STK25 | <20% | 40-50% | Cytoskeletal reorganization |
CAMK kinases | DRAK1, ZAK | <15% | 35-45% | Stress response pathways |
MAP3K kinases | DLK (MAP3K12) | <25% | 60% | Neuronal apoptosis regulation |
Tyrosine kinases | ABL, SRC | <10% | <15% | Minimal impact |
Structural analyses confirm that PF-06260933 functions primarily as a competitive ATP-site binder rather than an allosteric modulator. Crystallographic studies reveal direct displacement of the ATP adenine ring through occupation of the adenine-binding pocket, classifying it as a Type I inhibitor [5] [7]. This competitive mechanism depends critically on the conserved salt bridge formation between the aminopyridine nitrogen and D115, analogous to the natural interaction between ATP and catalytic lysine (K54) [1] [7]. Unlike allosteric inhibitors (Type II/III) that stabilize inactive conformations through binding distal to the ATP pocket, PF-06260933 achieves inhibition while maintaining the kinase in an active-like conformation – evidenced by preserved DFG-in orientation and intact activation loop architecture [7]. This binding distinction explains why PF-06260933 does not affect regulatory domain interactions mediated by the C-terminal CNH domain, which are disrupted by true allosteric inhibitors like GNE-495 [5]. The compound's inhibition kinetics follow classical competitive models, with increasing ATP concentrations directly diminishing inhibitory potency – a characteristic not observed with allosteric counterparts [7].
Table 4: Compounds Targeting MAP4K4 Through Distinct Mechanisms
Compound | Binding Mechanism | Primary Binding Site | Key Structural Interactions | Kinase Conformation |
---|---|---|---|---|
PF-06260933 | Competitive | ATP catalytic cleft | D115 H-bond, hydrophobic hinge | Active (DFG-in) |
MAP4K4-IN-3 | Competitive | ATP catalytic cleft | Enhanced hydrophobic interactions | Active (DFG-in) |
GNE-495 | Allosteric | Adjacent to ATP site | C108 H-bond, regulatory domain | Inactive-like |
GNE-220 | Allosteric | Adjacent to ATP site | Hydrophobic pocket occupation | Inactive-like |
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